

Methyl 7-bromoheptanoate: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: **Methyl 7-bromoheptanoate**

Cat. No.: **B1584644**

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This guide provides an in-depth exploration of **methyl 7-bromoheptanoate**, a key building block in modern pharmaceutical research and development. We will delve into its chemical properties, synthesis, and diverse applications, offering field-proven insights and detailed protocols to empower researchers and scientists in their drug discovery endeavors.

Introduction: The Strategic Importance of Methyl 7-bromoheptanoate in Medicinal Chemistry

Methyl 7-bromoheptanoate is a bifunctional molecule of significant interest in organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a terminal bromine atom and a methyl ester, provides two distinct reactive sites. This dual functionality allows for sequential and controlled modifications, making it an invaluable synthon for the construction of complex molecular architectures. The lipophilic seven-carbon chain further enhances its utility, enabling its incorporation into molecules designed to interact with biological membranes or lipid-binding proteins.

The strategic importance of this compound lies in its ability to act as a versatile linker and building block. The bromine atom serves as a readily displaceable leaving group for nucleophilic substitution reactions or as a handle for organometallic cross-coupling reactions. The methyl ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This

orthogonal reactivity is a cornerstone of its utility in the synthesis of diverse pharmaceutical agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of **methyl 7-bromoheptanoate** is crucial for its effective use and storage.

| Property | Value | Source |
|-------------------|--|---|
| IUPAC Name | methyl 7-bromoheptanoate | [1] [2] |
| CAS Number | 54049-24-0 | [1] [2] |
| Molecular Formula | C8H15BrO2 | [1] [2] [3] |
| Molecular Weight | 223.11 g/mol | [1] [3] |
| Appearance | Colorless liquid | [2] [4] |
| Boiling Point | 112 °C at 5 Torr | [4] |
| Density | 1.257 g/cm ³ | [4] |
| Refractive Index | 1.4615-1.4655 @ 20°C | [2] |
| Solubility | Soluble in non-polar and slightly polar organic solvents | |

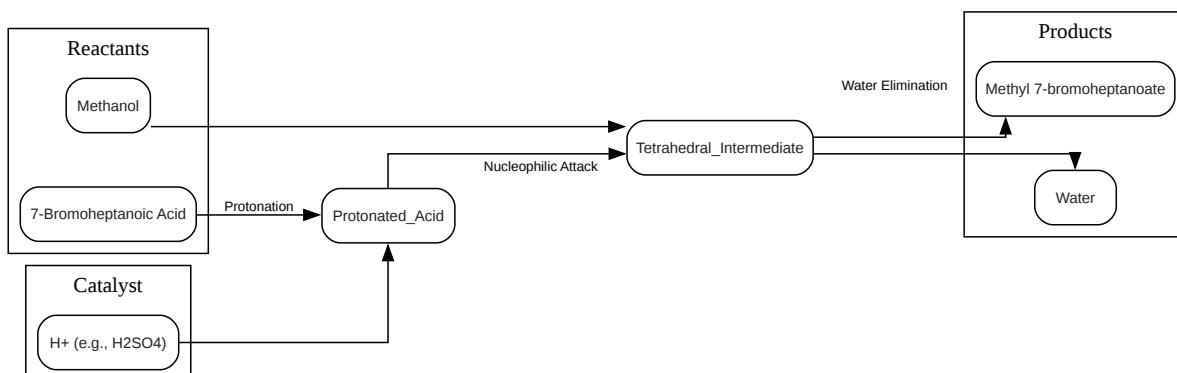
Storage and Handling: **Methyl 7-bromoheptanoate** should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[\[4\]](#)[\[5\]](#) Recommended storage temperature is 2-8°C. [\[6\]](#) It is important to protect it from moisture and light to prevent degradation. While not classified as a hazardous substance under GHS, it may cause irritation to the eyes, skin, and respiratory system.[\[1\]](#)[\[4\]](#) Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[\[4\]](#)[\[5\]](#)

Synthesis of Methyl 7-bromoheptanoate: A Validated Protocol

The most common and straightforward method for the preparation of **methyl 7-bromoheptanoate** is the Fischer esterification of 7-bromoheptanoic acid with methanol, using a strong acid catalyst. This method is reliable and scalable, making it suitable for laboratory and industrial production.

Reaction Mechanism and Rationale

The Fischer esterification is a reversible, acid-catalyzed reaction. The protonation of the carbonyl oxygen of the carboxylic acid activates it towards nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester. The use of an excess of methanol can shift the equilibrium towards the product side, maximizing the yield.



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Caption: Fischer esterification of 7-bromoheptanoic acid.

Step-by-Step Experimental Protocol

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromoheptanoic acid (1 equivalent).
- Reagent Addition: Add an excess of methanol (e.g., 10 equivalents) to the flask.

- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
- Extraction: Dilute the residue with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **methyl 7-bromoheptanoate** by vacuum distillation to yield a colorless liquid.

Applications in Drug Development

Methyl 7-bromoheptanoate is a versatile intermediate with numerous applications in the synthesis of pharmaceutically active compounds and drug delivery systems.

Synthesis of Bempedoic Acid Analogues

A notable application of a related compound, ethyl 2,2-dimethyl-7-bromoheptanoate, is in the synthesis of Bempedoic Acid, a novel ACL (ATP-citrate lyase) inhibitor used for the treatment of hypercholesterolemia.^{[7][8][9]} This highlights the utility of such bromo-esters in creating complex aliphatic chains found in modern therapeutics. The synthesis involves the alkylation of a suitable nucleophile with the bromo-ester to construct the carbon skeleton of the final drug molecule.^[9]

Elaboration of Long-Chain Fatty Acid Derivatives for Drug Delivery

The heptanoate backbone of **methyl 7-bromoheptanoate** is a valuable component in the synthesis of lipid-based drug delivery systems. The bromine atom allows for the attachment of

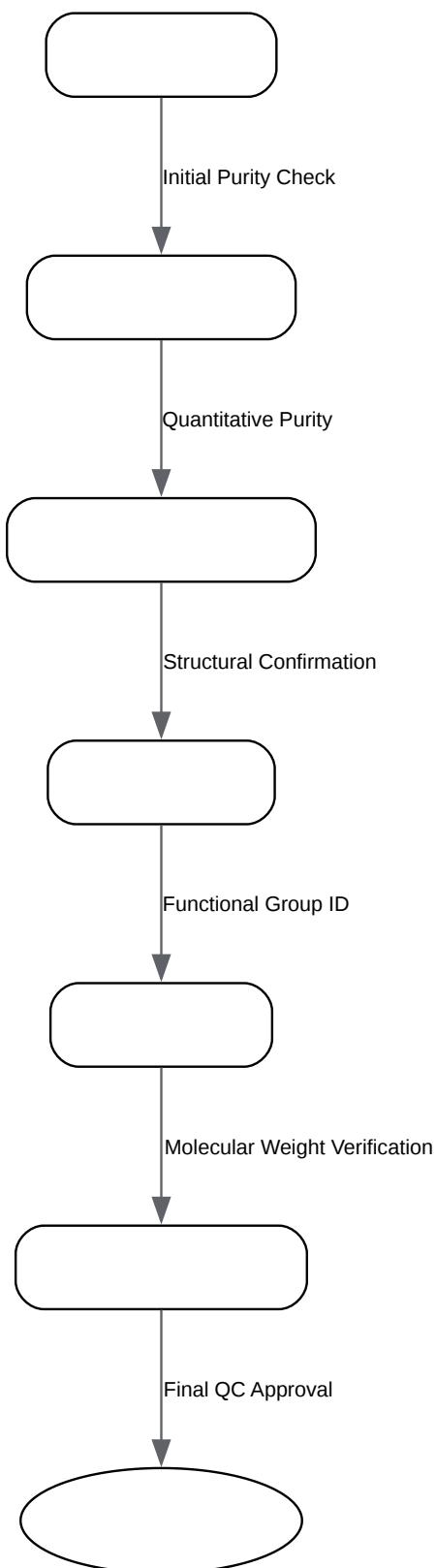
various functionalities, such as targeting ligands or imaging agents, while the ester can be hydrolyzed to the acid for conjugation to drugs or other biomolecules.

Precursor to Fluorescent Probes for Bioimaging

This compound also serves as a starting material for the synthesis of fluorescent probes. The bromo-functionalized chain can be used to tether a fluorophore to a biological molecule of interest, enabling the visualization of cellular processes.

Quality Control and Analytical Characterization

Ensuring the purity and identity of **methyl 7-bromoheptanoate** is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is employed for its quality control.

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Caption: Quality control workflow for **methyl 7-bromohheptanoate**.

Typical Analytical Data:

- Gas Chromatography (GC): Purity ≥97.5%[2]
- Infrared (IR) Spectroscopy: Characteristic peaks around 1750 cm^{-1} (C=O, ester) and 500-600 cm^{-1} (C-Br).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ^1H NMR spectrum will show characteristic signals for the methyl ester protons, the methylene protons adjacent to the bromine and the ester, and the other methylene protons in the aliphatic chain.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

Methyl 7-bromoheptanoate is a versatile and valuable building block for the pharmaceutical industry. Its bifunctional nature, coupled with its straightforward synthesis and well-defined reactivity, makes it an essential tool in the medicinal chemist's arsenal. As drug discovery continues to explore new chemical space, the demand for such adaptable synthons is likely to increase. Future applications may see its use in the development of novel linkers for antibody-drug conjugates (ADCs), PROTACs, and other advanced therapeutic modalities. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize **methyl 7-bromoheptanoate** in their pursuit of innovative medicines.

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